molecular formula C14H21N3O3 B2820241 Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 2034497-55-5

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2820241
CAS No.: 2034497-55-5
M. Wt: 279.34
InChI Key: JNRZLYXBQJGWAT-UHFFFAOYSA-N
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Description

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms. The piperidine ring is substituted with an ethyl ester group at the 1-position and a 2,6-dimethylpyrimidin-4-yloxy group at the 4-position.

Preparation Methods

The synthesis of Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives under acidic or basic conditions.

    Attachment of the 2,6-Dimethylpyrimidin-4-yloxy Group: This step involves the reaction of the piperidine ring with 2,6-dimethylpyrimidin-4-ol under appropriate conditions to form the desired compound.

Chemical Reactions Analysis

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.

Scientific Research Applications

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications in drug discovery and development.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the substituent at the 4-position.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound contains a piperidine ring with different substituents and exhibits distinct chemical and biological properties.

    2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride: This compound has a pyrimidine ring similar to this compound but differs in its overall structure and applications.

Properties

IUPAC Name

ethyl 4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-4-19-14(18)17-7-5-12(6-8-17)20-13-9-10(2)15-11(3)16-13/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRZLYXBQJGWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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